molecular formula C13H17N3O2 B11737689 2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11737689
M. Wt: 247.29 g/mol
InChI Key: AMPHTLYAULLPMB-UHFFFAOYSA-N
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Description

2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is known for its presence in many biologically active molecules, and an ethan-1-ol group, which can influence its solubility and reactivity.

Preparation Methods

The synthesis of 2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 2-methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 2-methoxybenzyl chloride under basic conditions.

    Attachment of the ethan-1-ol group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: This compound lacks the 2-methoxyphenyl group, which may affect its biological activity and solubility.

    1-(4-methoxyphenyl)ethan-1-ol:

The presence of both the pyrazole ring and the 2-methoxyphenyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-[(2-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-18-13-5-3-2-4-11(13)8-14-12-9-15-16(10-12)6-7-17/h2-5,9-10,14,17H,6-8H2,1H3

InChI Key

AMPHTLYAULLPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CN(N=C2)CCO

Origin of Product

United States

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